molecular formula C22H19N3O2 B5549150 6-(1-piperidinyl)-2-(2-pyridinyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione

6-(1-piperidinyl)-2-(2-pyridinyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione

Cat. No.: B5549150
M. Wt: 357.4 g/mol
InChI Key: MXTZEBYRSNYSME-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(1-piperidinyl)-2-(2-pyridinyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione is a useful research compound. Its molecular formula is C22H19N3O2 and its molecular weight is 357.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 357.147726857 g/mol and the complexity rating of the compound is 588. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemistry

  • This compound is used in the synthesis of nitrogen-containing heterocycles through hydrative carbocyclizations of oxa-alkyne-nitrile functionalities, forming distinct structures like 2,3-dihydro-1H-pyrido[1.2-b]-isoquinolin-4(6H)-ones (Mukherjee & Liu, 2011).
  • It plays a role in copper(II)-catalyzed synthesis of benzo[f]pyrido[1,2-a]indole-6,11-dione derivatives via naphthoquinone difunctionalization reaction, showing its versatility in organic chemistry (Liu & Sun, 2012).

Luminescent Properties and Photo-Induced Electron Transfer

  • Compounds with a similar structure to 6-(1-piperidinyl)-2-(2-pyridinyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione have been studied for their luminescent properties and photo-induced electron transfer capabilities, which could have applications in fluorescence and imaging technologies (Gan et al., 2003).

Synthesis of Isoquinolines and Related Compounds

  • It is also used in the Ru-catalyzed synthesis of isoquinolines and benzoisoquinolines, indicating its utility in the synthesis of complex heterocyclic compounds (Villuendas & Urriolabeitia, 2013).

Detection of Formaldehyde

  • Derivatives of this compound have been developed for rapid and facile fluorimetric detection of formaldehyde, showcasing its potential in analytical chemistry and environmental monitoring (Dong et al., 2016).

Anticancer Activity

  • A related compound, 7-Chloro-6-piperidin-1-yl-quinoline-5,8-dione, has been investigated for its anticancer activity in lung carcinoma cells, indicating potential therapeutic applications (Hsu et al., 2008).

Properties

IUPAC Name

6-piperidin-1-yl-2-pyridin-2-ylbenzo[de]isoquinoline-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N3O2/c26-21-16-8-6-7-15-18(24-13-4-1-5-14-24)11-10-17(20(15)16)22(27)25(21)19-9-2-3-12-23-19/h2-3,6-12H,1,4-5,13-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MXTZEBYRSNYSME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C2=C3C=CC=C4C3=C(C=C2)C(=O)N(C4=O)C5=CC=CC=N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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